molecular formula C13H17Br B12571247 [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene CAS No. 195257-52-4

[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene

Cat. No.: B12571247
CAS No.: 195257-52-4
M. Wt: 253.18 g/mol
InChI Key: REQVOZASDAUMLJ-NSHDSACASA-N
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Description

[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene is an organic compound characterized by the presence of a bromine atom, a dimethylpent-3-en-1-yl group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4-dimethylpent-3-en-1-ylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alkanes or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ether as a solvent.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The bromine atom acts as an electrophile, facilitating reactions with nucleophiles.

    Oxidation-Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.

    Binding to Biological Targets: Potential interactions with enzymes, receptors, or other biomolecules, leading to biological effects.

Comparison with Similar Compounds

[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene can be compared with other similar compounds, such as:

    [(2R)-5-Chloro-2,4-dimethylpent-3-en-1-yl]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    [(2R)-5-Iodo-2,4-dimethylpent-3-en-1-yl]benzene:

    [(2R)-5-Fluoro-2,4-dimethylpent-3-en-1-yl]benzene: Fluorine substitution results in unique chemical and physical properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activities open new avenues for drug development and other applications.

Properties

CAS No.

195257-52-4

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

IUPAC Name

[(2R)-5-bromo-2,4-dimethylpent-3-enyl]benzene

InChI

InChI=1S/C13H17Br/c1-11(8-12(2)10-14)9-13-6-4-3-5-7-13/h3-8,11H,9-10H2,1-2H3/t11-/m0/s1

InChI Key

REQVOZASDAUMLJ-NSHDSACASA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)C=C(C)CBr

Canonical SMILES

CC(CC1=CC=CC=C1)C=C(C)CBr

Origin of Product

United States

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